

# 3-Nitroanilinium chloride chemical properties and structure

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## Compound of Interest

Compound Name: 3-Nitroanilinium chloride

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An In-depth Technical Guide to **3-Nitroanilinium Chloride**: Chemical Properties and Structure

## Introduction

**3-Nitroanilinium chloride**, an organic salt derived from 3-nitroaniline, is a significant chemical intermediate with the molecular formula  $C_6H_7ClN_2O_2$ .<sup>[1][2]</sup> It typically appears as a yellow solid.<sup>[2]</sup> This compound serves as a crucial precursor in various industrial syntheses, most notably in the manufacturing of azo dyes such as disperse yellow 5 and acid blue 29.<sup>[2][3]</sup> Its utility also extends to the fields of organic electronics and pharmacological research, where its derivatives have been investigated for potential antimicrobial and antifungal activities.<sup>[2]</sup> The specific placement of the nitro group at the meta position relative to the anilinium group imparts a distinct reactivity profile compared to its ortho and para isomers.<sup>[2]</sup> This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and reactivity of **3-nitroanilinium chloride** for researchers and professionals in chemistry and drug development.

## Chemical Structure and Identifiers

The structure of **3-nitroanilinium chloride** consists of a 3-nitrophenylammonium cation and a chloride anion. The protonation of the amino group of 3-nitroaniline by hydrochloric acid results in the formation of this salt.

Table 1: Chemical Identifiers for **3-Nitroanilinium Chloride**

Identifier	Value
IUPAC Name	(3-nitrophenyl)azanium;chloride[2]
Synonyms	3-Nitroaniline hydrochloride, m-Nitroanilinium chloride[1][4]
CAS Number	33240-96-9[1][4]
Molecular Formula	C <sub>6</sub> H <sub>7</sub> ClN <sub>2</sub> O <sub>2</sub> [1][2]
Molecular Weight	174.58 g/mol [1][2]
InChI	InChI=1S/C6H6N2O2.ClH/c7-5-2-1-3-6(4-5)8(9)10;/h1-4H,7H2;1H[1][2]
InChIKey	FWUUMDDHHPVSPL-UHFFFAOYSA-N[1][2]
Canonical SMILES	C1=CC(=CC(=C1)--INVALID-LINK--[O-])[NH3+].[Cl-][2]

## Physicochemical Properties

The physical and chemical properties of **3-nitroanilinium chloride** are summarized below. Note that some properties, such as boiling point and pKa, are often reported for the parent compound, 3-nitroaniline, as the salt is prone to decomposition at high temperatures.

Table 2: Physicochemical Data for **3-Nitroanilinium Chloride**

Property	Value
Appearance	Yellow solid[2]; White to Orange to Green powder/crystal[5]
Melting Point	225-227 °C[6]
Boiling Point	307 °C at 760 mmHg (for 3-nitroaniline)[4][6]
Solubility	Soluble in Methanol[6]. Parent (3-nitroaniline) is slightly soluble in water (1.25 g/L).[7][8]
pKa	2.466 at 25°C (for parent 3-nitroaniline)[7][8]
Vapor Pressure	0.000745 mmHg at 25°C[4][6]

## Spectroscopic Data

The structural elucidation of **3-nitroanilinium chloride** is routinely performed using a variety of spectroscopic techniques. Spectroscopic data for this compound are available in public databases such as PubChem and SpectraBase.[1][9]

Table 3: Spectroscopic Characterization Methods

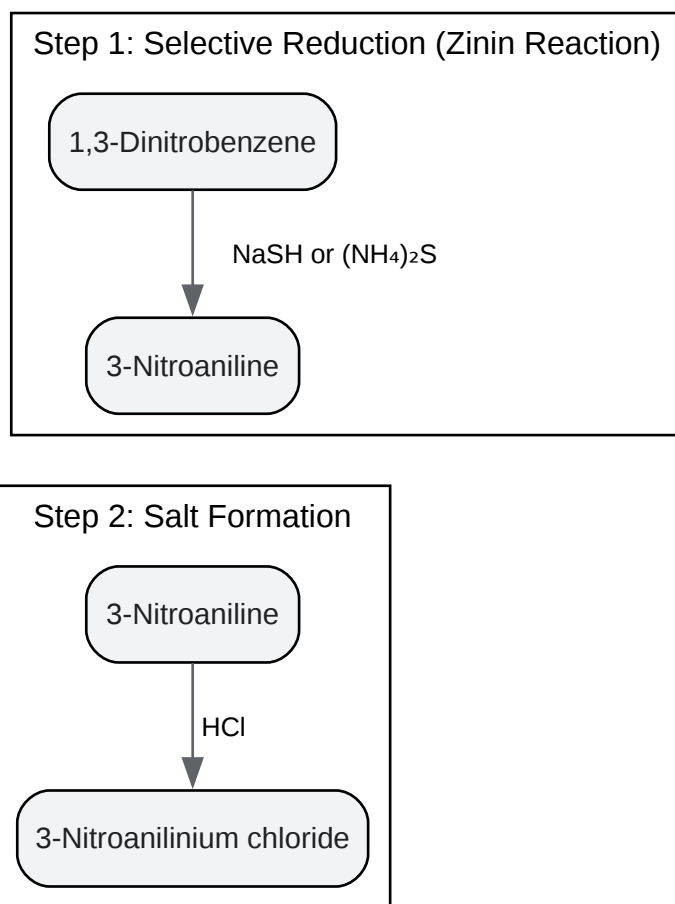
Technique	Description
$^1\text{H}$ NMR	Provides information on the chemical environment of hydrogen atoms, confirming the aromatic and anilinium protons.
$^{13}\text{C}$ NMR	Identifies the carbon skeleton of the molecule, distinguishing between the different carbon atoms in the phenyl ring.
Infrared (IR) Spectroscopy	Reveals the presence of key functional groups, such as N-H stretches from the anilinium group, N=O stretches from the nitro group, and C=C stretches from the aromatic ring. <a href="#">[10]</a>
UV-Vis Spectroscopy	Characterizes the electronic transitions within the molecule, which are influenced by the conjugated aromatic system and the nitro and anilinium substituents. <a href="#">[1]</a>

## Synthesis and Reactivity

The synthesis of **3-nitroanilinium chloride** is a straightforward acid-base reaction starting from its parent amine, 3-nitroaniline. The precursor, 3-nitroaniline, is commercially produced via the selective reduction of 1,3-dinitrobenzene.[\[3\]](#)

## Logical Workflow for Synthesis

The overall synthesis is a two-step process starting from 1,3-dinitrobenzene. The first step is a selective reduction, followed by salt formation.



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**Caption:** Overall synthesis workflow for **3-nitroanilinium chloride**.

## Experimental Protocols

### Protocol 1: Synthesis of 3-Nitroaniline from 1,3-Dinitrobenzene

This protocol is based on the Zinin reaction, a common method for the selective reduction of a nitro group in dinitro-aromatic compounds.[2][11]

- **Preparation of Reducing Agent:** Prepare a solution of sodium hydrogen sulfide (NaSH) by treating an aqueous solution of sodium sulfide ( $\text{Na}_2\text{S}$ ) with a stoichiometric amount of sodium bicarbonate ( $\text{NaHCO}_3$ ) at a temperature below  $20^\circ\text{C}$ .
- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1,3-dinitrobenzene in methanol.

- **Reduction:** Add the prepared sodium hydrogen sulfide solution dropwise to the solution of 1,3-dinitrobenzene while stirring. The reaction is exothermic and may require cooling to maintain a controlled temperature.
- **Reaction Monitoring:** Monitor the reaction progress using thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, distill off the methanol. Pour the remaining aqueous mixture into ice-cold water to precipitate the crude 3-nitroaniline.
- **Purification:** Collect the yellow precipitate by vacuum filtration and wash it thoroughly with cold water. The crude product can be further purified by recrystallization from a hot aqueous methanol solution to yield pure 3-nitroaniline.

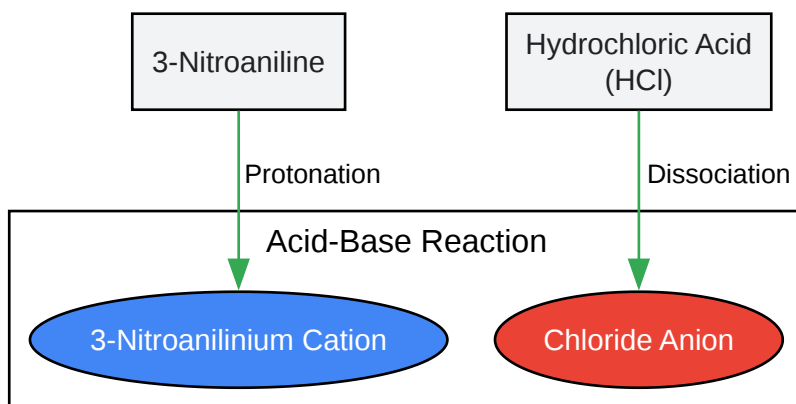
## Protocol 2: Synthesis of **3-Nitroanilinium Chloride**

This protocol describes the acid-base reaction to form the anilinium salt.<sup>[2]</sup>

- **Dissolution:** Dissolve a measured quantity of purified 3-nitroaniline in a minimal amount of a suitable solvent, such as methanol or ethanol.
- **Acidification:** While stirring, slowly add a stoichiometric equivalent of concentrated hydrochloric acid to the solution.
- **Precipitation:** The **3-nitroanilinium chloride** salt will precipitate out of the solution upon addition of the acid. The process can be aided by cooling the mixture in an ice bath.
- **Isolation:** Collect the resulting solid by vacuum filtration.
- **Drying:** Wash the collected crystals with a small amount of a cold, non-polar solvent (e.g., diethyl ether) to remove any residual impurities and dry the product under vacuum.

## Chemical Reactivity

The chemical behavior of **3-nitroanilinium chloride** is dictated by the anilinium and nitro functional groups. The anilinium ion deactivates the aromatic ring towards electrophilic substitution. A key reaction of its parent amine, 3-nitroaniline, is its use as a coupling component in the synthesis of azo dyes. After diazotization of another aromatic amine, the resulting diazonium salt reacts with 3-nitroaniline to form a brightly colored azo compound.<sup>[2]</sup>



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